molecular formula C11H13IO3 B3184936 3-Iodo-4-isobutoxybenzoic acid CAS No. 1131614-19-1

3-Iodo-4-isobutoxybenzoic acid

Cat. No.: B3184936
CAS No.: 1131614-19-1
M. Wt: 320.12 g/mol
InChI Key: AOVWUOOHZQQYPC-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acid derivatives are a significant class of compounds extensively studied in academic and industrial research. ontosight.ai The introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzoic acid scaffold dramatically influences the molecule's physical, chemical, and biological properties. ontosight.ai These derivatives serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and materials. google.com

Research has shown that the nature and position of the halogen substituent are critical. For instance, the inclusion of iodine, as seen in 3-Iodo-4-isobutoxybenzoic acid, is particularly valuable. The carbon-iodine bond is the least stable among the halogens, making it a highly reactive site for forming new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern synthetic chemistry for building molecular complexity. Furthermore, iodinated compounds are known for their application as X-ray contrast agents in medical imaging, owing to the high electron density and radiopacity of iodine. ontosight.aiontosight.ai

Studies on different halogenated benzoic acids have demonstrated a wide range of biological activities. For example, some halogenated derivatives exhibit antibacterial properties, with the potency and spectrum of activity often correlating with the size and position of the halogen atom. nih.govnih.gov Similarly, modifying benzoic acid derivatives with halogens has been a strategy in developing compounds with anticancer potential and other therapeutic applications. researchgate.netbenthamscience.comnih.gov Therefore, this compound is situated within a well-established and important field of chemical research focused on leveraging the unique properties of halogens to create novel and functional molecules.

Academic Relevance and Research Trajectories for this compound

The primary academic relevance of this compound lies in its utility as a bespoke building block for organic synthesis. While extensive research focusing directly on this specific molecule is not widespread, its value is inferred from its structural features and the research trajectories of analogous compounds. The key research interest is in its role as a precursor for more complex target molecules, particularly in the field of medicinal chemistry.

The combination of substituents is significant:

The carboxylic acid group provides a handle for forming amides, esters, or other derivatives and can act as a directing group in certain chemical reactions. acs.orgresearchgate.net

The iodo group is an excellent leaving group and a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the introduction of various aryl, alkyl, or alkynyl groups at this position.

The isobutoxy group at the 4-position modifies the molecule's solubility, lipophilicity, and steric profile, which can be crucial for the biological activity and pharmacokinetic properties of the final target compound.

A pertinent example of a related research trajectory involves the synthesis of selective agonists for the Sphingosine-1-Phosphate 5 (S1P5) receptor, which has potential applications for demyelinating CNS disorders. rsc.org In one study, 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-isobutoxybenzoic acid was synthesized as part of a series of potential PET ligands for the S1P5 receptor, highlighting the use of the isobutoxybenzoic acid scaffold in creating neurologically active compounds. rsc.org this compound represents a valuable intermediate for similar synthetic campaigns, where the iodine atom could be replaced via a coupling reaction to introduce a diverse range of chemical moieties.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValueSource
CAS Number 1131614-19-1 bldpharm.comalfa-chemistry.com
Molecular Formula C₁₁H₁₃IO₃ bldpharm.comalfa-chemistry.com
Molecular Weight 320.12 g/mol bldpharm.com
Synonym 3-iodo-4-(2-methylpropoxy)benzoic acid alfa-chemistry.com
SMILES Code O=C(O)C1=CC=C(OCC(C)C)C(I)=C1 bldpharm.com
InChIKey AOVWUOOHZQQYPC-UHFFFAOYSA-N alfa-chemistry.com

Overview of Prior Research on Related Benzoic Acid Scaffolds

The benzoic acid scaffold is a foundational structure in chemical and pharmaceutical research. researchgate.net It is present in numerous natural products and serves as a building block for a multitude of synthetic compounds with significant biological activities. researchgate.netbenthamscience.com Research into derivatives of this scaffold is vast and has led to important discoveries across various therapeutic areas.

One major area of research is in oncology. Scientists have designed 2,5-substituted benzoic acid scaffolds that act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. acs.org This work demonstrates how strategic substitution on the benzoic acid ring can lead to potent and selective anticancer agents. acs.org The benzoic acid moiety is a component of several established drugs, including the diuretic Furosemide and the anticancer agent Bexarotene, underscoring its versatility and importance in drug design. researchgate.net

In another domain, benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to modulate the proteostasis network in human cells, which is crucial for cellular health and aging. mdpi.com Specifically, compounds like 3-chloro-4-methoxybenzoic acid were found to activate protein degradation pathways, suggesting that the hydroxybenzoic acid scaffold could be a promising starting point for developing anti-aging agents. mdpi.com

The synthesis of these scaffolds is also an active area of research. Efficient methods for the regioselective halogenation, such as the iridium-catalyzed ortho-iodination of benzoic acids, have been developed to facilitate the late-stage functionalization of complex molecules. acs.orgresearchgate.net These synthetic advancements expand the toolbox available to chemists for creating novel benzoic acid derivatives with tailored properties.

The table below summarizes selected research findings on various benzoic acid scaffolds.

Benzoic Acid ScaffoldResearch FocusKey FindingReference(s)
2,5-Substituted Benzoic Acids Anticancer AgentsDevelopment of dual inhibitors for Mcl-1 and Bfl-1 proteins for lymphoma treatment. acs.org
General Benzoic Acid (BA) Scaffolds Drug DiscoveryUsed as a core structure in numerous synthetic drugs (e.g., Furosemide) and natural products. Possess significant anticancer potential. researchgate.netbenthamscience.comnih.gov
Hydroxybenzoic Acid Derivatives Anti-agingNatural derivatives from fungi can modulate cellular protein degradation pathways (proteostasis network), suggesting anti-aging applications. mdpi.com
3-Trifluoromethyl-4-halo Substituted Benzoic Acids Antibacterial AgentsPotency against bacteria increased with the size of the halogen atom (Bromo > Chloro > Fluoro). nih.gov
General Iodinated Benzoic Acids Medical ImagingTri-iodinated benzoic acid derivatives are used as contrast agents for X-ray computed tomography (CT) due to iodine's radiopacity. ontosight.aiontosight.ai

Properties

CAS No.

1131614-19-1

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

3-iodo-4-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H13IO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

AOVWUOOHZQQYPC-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 4 Isobutoxybenzoic Acid

Retrosynthetic Analysis and Key Precursors for 3-Iodo-4-isobutoxybenzoic Acid Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. chemistry.coachegrassbcollege.ac.in For this compound, the primary disconnections involve the carbon-iodine bond and the ether linkage of the isobutoxy group.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Iodination: This approach involves the initial synthesis of 4-isobutoxybenzoic acid followed by a regioselective iodination at the C-3 position.

Pathway B: Early Introduction of Iodine: This strategy begins with an iodinated precursor, such as 3-iodo-4-hydroxybenzoic acid, which is then subjected to etherification to introduce the isobutoxy group.

The key precursors for these pathways are therefore 4-isobutoxybenzoic acid and 3-iodo-4-hydroxybenzoic acid. The choice between these pathways often depends on the availability and cost of the starting materials, as well as the efficiency and selectivity of the involved reactions.

Strategies for Introducing the Isobutoxy Moiety

The introduction of the isobutoxy group is typically achieved through a Williamson ether synthesis. vulcanchem.com This method involves the reaction of a phenoxide with an isobutyl halide. In the context of synthesizing this compound, this can be applied in two ways corresponding to the retrosynthetic pathways:

From 4-hydroxybenzoic acid or its ester derivative: The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with isobutyl bromide or iodide. If starting with the acid, protection of the carboxylic acid group as an ester is often necessary to prevent unwanted side reactions. nih.gov

From 3-iodo-4-hydroxybenzoic acid: Similarly, the hydroxyl group of this precursor can be alkylated with an isobutyl halide in the presence of a base.

A specific example involves the reaction of methyl 4-hydroxybenzoate (B8730719) with sodium methoxide (B1231860) to form the corresponding sodium phenoxide, which is then refluxed with 1-iodo-2-methylpropane (B147064) to yield methyl 4-isobutoxybenzoate. jscimedcentral.com Subsequent hydrolysis of the ester furnishes 4-isobutoxybenzoic acid. nih.gov

Strategies for Regioselective Iodination of the Benzoic Acid Core

Regioselective iodination is crucial for the synthesis of this compound from 4-isobutoxybenzoic acid. The directing effects of the substituents on the benzene (B151609) ring play a key role. The isobutoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Since the desired position for iodination is ortho to the activating isobutoxy group and meta to the deactivating carboxylic acid group, direct electrophilic iodination can be challenging and may lead to a mixture of products.

To achieve high regioselectivity, several methods have been developed for the ortho-iodination of benzoic acids and their derivatives:

Directed ortho-metalation (DoM): This powerful technique involves the deprotonation of the position ortho to a directing group (in this case, the carboxylic acid after conversion to a suitable directing group) by a strong base, followed by quenching with an electrophilic iodine source.

Transition-metal-catalyzed C-H activation: Iridium-catalyzed ortho-iodination of benzoic acids has been reported to occur under mild conditions with high selectivity. researchgate.netacs.org These methods often tolerate a wide range of functional groups. Palladium-catalyzed ortho-iodination using potassium iodide (KI) as the iodine source has also been demonstrated in aqueous media. researchgate.net

Iodination using specific reagent systems: Various iodinating reagents and conditions have been explored to control the regioselectivity. For instance, the use of silver salts like Ag2SO4 in combination with iodine can influence the position of iodination on substituted aromatic compounds. nih.gov

Classical Synthetic Routes to this compound and its Analogs

Classical synthetic routes to this compound and its analogs generally follow one of the two main retrosynthetic pathways.

A common approach involves the esterification of 4-hydroxybenzoic acid, followed by Williamson ether synthesis with an isobutyl halide, and subsequent saponification to yield 4-isobutoxybenzoic acid. nih.gov This intermediate is then subjected to iodination. For example, iodination can be carried out using iodine and a suitable oxidizing agent.

An alternative classical route starts with an already iodinated precursor. For instance, 3-iodo-4-methylbenzoic acid can be synthesized from 4-amino-3-methylbenzonitrile (B1365507) via diazotization, followed by a Sandmeyer-type reaction with potassium iodide, and subsequent hydrolysis of the nitrile group. chemicalbook.com While this example produces a methyl analog, a similar strategy could be envisioned starting from a precursor with a hydroxyl group instead of a methyl group, which would then be etherified.

The synthesis of p-iodobenzoic acid, a related compound, has been achieved by reacting p-chloromercuribenzoic acid with iodine in ethanol. orgsyn.org This highlights the historical use of organometallic intermediates in the synthesis of iodoaromatic acids.

Advanced and Stereoselective Synthesis Approaches for this compound

Advanced synthetic methods aim to improve efficiency, selectivity, and functional group tolerance. For a molecule like this compound, which does not possess a stereocenter in its primary structure, the concept of stereoselective synthesis is not directly applicable to the final product itself. However, stereoselective methods could be highly relevant in the synthesis of more complex molecules that incorporate the this compound moiety, where the relative arrangement of atoms is critical.

Recent advancements in C-H functionalization offer more direct and efficient routes. As mentioned earlier, iridium-catalyzed C-H activation/iodination provides a powerful tool for the selective ortho-iodination of benzoic acids under remarkably mild conditions, often at room temperature and without the need for an inert atmosphere. acs.org This approach avoids the need for pre-functionalization of the aromatic ring, making the synthesis more atom- and step-economical.

While not directly applied to this compound in the provided search results, stereoselective synthesis is a major field in modern organic chemistry. For instance, stereoselective glycosylation reactions are crucial for creating specific glycosyl esters, where the stereochemistry at the anomeric carbon is controlled. nih.gov Similarly, stereoselective synthesis of complex natural products containing spiroacetal motifs often requires intricate control over multiple stereocenters. researchgate.net Should this compound be used as a building block in the synthesis of a chiral molecule, these advanced stereoselective techniques would become paramount.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijraset.comacs.org The twelve principles of green chemistry provide a framework for achieving this goal. acs.org

Applying these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation/iodination methods are inherently more atom-economical than classical routes that require pre-functionalization and the use of protecting groups. chemistry.coach

Use of Safer Solvents and Reagents: Whenever possible, using less hazardous solvents and reagents. For example, developing synthetic steps that can be carried out in water or other environmentally benign solvents. The Pd-catalyzed ortho-iodination of benzoic acids in aqueous media is a step in this direction. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. ijraset.com The mild conditions of some modern catalytic methods, such as the Ir-catalyzed iodination, align well with this principle. acs.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. ijraset.com The transition-metal-catalyzed C-H iodination reactions are excellent examples of this principle in action. researchgate.netacs.orgresearchgate.net

Renewable Feedstocks: While not directly evident for this specific molecule from the search results, a broader green chemistry approach would consider the synthesis of precursors from renewable resources. ijraset.comnih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Studies of 3 Iodo 4 Isobutoxybenzoic Acid

Reaction Mechanisms Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic chemistry, known for its ability to be converted into a wide array of derivatives. khanacademy.org The reactivity of the carboxyl group in 3-iodo-4-isobutoxybenzoic acid is analogous to that of other aromatic carboxylic acids, primarily involving nucleophilic acyl substitution. libretexts.org

Esterification: One of the most fundamental transformations is the conversion to esters, typically achieved through the Fischer esterification reaction. masterorganicchemistry.comkhanacademy.orgyoutube.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism proceeds through several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium toward the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. researchgate.net A direct reaction with an amine is generally not feasible without activation. khanacademy.org Common methods involve converting the carboxylic acid into a more reactive intermediate in situ.

One approach is the formation of an acid chloride by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly electrophilic and readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov

Alternatively, coupling reagents are widely used to facilitate amide bond formation under milder conditions. researchgate.net Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by an amine to yield the amide product. khanacademy.org Another strategy involves the use of phosphonium salt reagents which generate an acyloxy-phosphonium species that is readily displaced by an amine. nih.gov

Table 1: Common Methods for Carboxylic Acid Functionalization

Transformation Reagents Key Intermediate
Fischer Esterification Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) Protonated Carbonyl

Substitution and Coupling Reactions at the Iodo Position of this compound

The carbon-iodine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, making it a valuable handle for molecular elaboration.

The iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. wikipedia.org Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods for creating carbon-carbon bonds. libretexts.orgnih.gov This reaction involves coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound derivative, forming an arylpalladium(II) complex.

Transmetalation: The base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. clockss.org Aryl iodides are highly reactive partners in this coupling, often allowing the reaction to proceed under mild conditions with low catalyst loadings. researchgate.net Research on the closely related compound, 3-iodo-4-methoxybenzoic acid methyl ester, has shown successful Suzuki cross-coupling with sterically hindered arylboronic esters using catalysts like Pd(PPh₃)₄. researchgate.net

Table 2: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

Component Function Common Examples
Aryl Halide Electrophilic Partner This compound
Organoboron Reagent Nucleophilic Partner Arylboronic acids (Ar-B(OH)₂), Boronic esters
Palladium Catalyst Facilitates the C-C bond formation Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂
Base Activates the boronic acid K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Solubilizes reactants Toluene, Dioxane, Ethanol, Water

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. chemistrysteps.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For the SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho and/or para to the leaving group. chemistrysteps.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org

In the case of this compound, the SNAr pathway is generally unfavorable under standard conditions. The isobutoxy group is an electron-donating group, and the carboxylic acid and iodo atom are only weakly deactivating. Without strong activating groups, the ring is not sufficiently electron-deficient to be attacked by nucleophiles, and the intermediate anion would be too high in energy to form readily. libretexts.org Therefore, reactions requiring the displacement of the iodo group by a nucleophile would likely necessitate more forcing conditions or alternative mechanisms, such as those involving transition metal catalysis. nih.gov

Oxidative and Reductive Transformations of this compound

The molecule possesses functional groups that are susceptible to both oxidation and reduction.

Oxidative Transformations: The iodo group is the primary site for oxidation. Aryl iodides can be oxidized to hypervalent iodine compounds, which are valuable reagents in organic synthesis. For instance, oxidation of the related 2-iodobenzoic acid with an oxidant like potassium bromate or, more commonly, Oxone®, yields 2-iodoxybenzoic acid (IBX). orientjchem.orgwikipedia.org IBX is a well-known oxidizing agent used for the conversion of alcohols to aldehydes and ketones. orientjchem.org A similar transformation could be expected for this compound, converting the iodo group into a hypervalent iodine center, thereby creating a potent oxidizing agent.

Reductive Transformations: Two main sites on the molecule can undergo reduction.

Reduction of the Iodo Group (Hydrodeiodination): The carbon-iodine bond can be cleaved reductively to replace the iodine atom with a hydrogen atom. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with hydride reagents. This transformation would yield 4-isobutoxybenzoic acid.

Reduction of the Carboxylic Acid: The carboxylic acid group is resistant to reduction by catalytic hydrogenation under neutral conditions but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). guidechem.com This would convert the -COOH group to a -CH₂OH group, forming (3-iodo-4-isobutoxyphenyl)methanol. The choice of reducing agent is critical, as reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Derivatization and Analog Development from 3 Iodo 4 Isobutoxybenzoic Acid

Esterification and Amidation Strategies for 3-Iodo-4-isobutoxybenzoic Acid

The carboxylic acid group is a primary site for derivatization through esterification and amidation.

Esterification: This reaction involves converting the carboxylic acid into an ester. A common method is the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process where the removal of water can increase the yield of the ester. For this compound, this would involve reacting it with a selected alcohol (e.g., methanol, ethanol) to produce the corresponding methyl or ethyl ester. While this is a general and well-established method for benzoic acids, specific examples and optimized conditions for this compound have not been documented in peer-reviewed literature.

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). The reaction of this compound with a primary or secondary amine in the presence of such a coupling agent would yield the corresponding amide. Despite the wide applicability of these methods, specific studies detailing the amidation of this compound are absent from the scientific literature.

Exploration of Core-Modified Analogs

Modification of the benzene (B151609) ring, or the "core," of this compound could involve altering the substitution pattern or replacing the benzene ring with another aromatic or heterocyclic system. For instance, the iodine atom could be replaced with other halogens (bromo, chloro) or functional groups through cross-coupling reactions. However, there are no published research findings on the synthesis or evaluation of core-modified analogs specifically derived from this compound.

Functionalization of the Isobutoxy Side Chain

The isobutoxy side chain offers another site for modification. Potential functionalization could include hydroxylation, halogenation, or other transformations on the alkyl chain. Such modifications could be pursued to alter the compound's lipophilicity or metabolic stability. A literature search did not yield any studies focused on the functionalization of the isobutoxy side chain of this compound.

Development of Isotopic Analogs for Advanced Research (e.g., radiolabeling)

Isotopic labeling, particularly radiolabeling, is crucial for molecular imaging studies like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Given the presence of a stable iodine atom (¹²⁷I) in the structure of this compound, a straightforward approach for radiolabeling would be to replace it with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. This is often achieved through radioiodination reactions, which can involve electrophilic or nucleophilic substitution, or exchange labeling on a precursor molecule.

These radiolabeled analogs would be invaluable for in vivo tracking, biodistribution studies, and assessing the compound's interaction with biological targets. Despite the clear potential for such applications, there is no specific research documented on the synthesis and use of isotopic analogs of this compound.

Despite a comprehensive search for scientific literature and data, no specific experimental studies on the X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy of this compound could be located. The information required to fulfill the detailed outline for the article is not available in the public domain.

Specifically, the following crucial data points, which were requested in the article outline, could not be found for this compound:

X-ray Crystallography Data: No published reports on the single crystal growth, diffraction data collection and refinement, or analysis of the molecular conformation and intermolecular interactions for this specific compound were identified.

Advanced Spectroscopic Characterization: Detailed experimental ¹H and ¹³C NMR spectra, including chemical shift assignments and coupling constants, for this compound are not available in the searched scientific databases.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information solely on "this compound" as per the provided strict outline and content inclusions. The available scientific literature does not currently contain the in-depth structural elucidation data required for this task.

Structural Elucidation of 3 Iodo 4 Isobutoxybenzoic Acid and Its Derivatives

Advanced Spectroscopic Characterization of 3-Iodo-4-isobutoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the complete bonding framework of a molecule. Techniques like COSY, HSQC, and HMBC reveal through-bond correlations, providing a detailed molecular map.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between adjacent protons. youtube.comsdsu.edu For instance, the methine proton (-CH-) of the isobutyl group would show a cross-peak with the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂-). Similarly, on the aromatic ring, the proton at position 5 would show a correlation to the proton at position 6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). youtube.comsdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. Each protonated carbon in this compound would display a cross-peak corresponding to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J C-H coupling). youtube.comsdsu.edu This technique is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the protons of the isobutoxy methylene group (-O-CH₂-) would show correlations to the aromatic carbon at position 4 (C4), confirming the ether linkage. The aromatic protons would show correlations to the carboxylic carbon, linking the acid group to the ring. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalExpected COSY Correlations (¹H)Expected HSQC Correlations (¹³C)Expected HMBC Correlations (¹³C)
H2 (Aromatic)H6C2C1, C3, C4, C=O
H5 (Aromatic)H6C5C1, C3, C4, C6
H6 (Aromatic)H5, H2C6C1, C2, C4, C5
H7 (-O-CH₂-)H8C7C4, C8, C9
H8 (-CH-)H7, H9C8C7, C9
H9 (-CH₃)H8C9C7, C8
-COOHNoneNoneC1, C2, C6

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid, ether, and substituted aromatic ring.

Key expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band typically appearing in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding.

C-H Stretch (Aliphatic/Aromatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. researchgate.netnist.gov

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-O Stretch (Ether & Carboxylic Acid): Strong bands are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the aryl-alkyl ether and the C-O of the carboxylic acid.

C-I Stretch: The carbon-iodine bond vibration is expected to appear as a weak to medium band in the far-infrared region, typically around 485-610 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for identifying the C-I bond and the symmetric vibrations of the aromatic ring, which can be weak in the IR spectrum. The I-I bond, if present as an impurity or degradation product, gives a strong Raman signal around 114-154 cm⁻¹. researchgate.netresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Carboxylic AcidO-H Stretch2500-3300 (Broad)Weak
Carboxylic AcidC=O Stretch1680-1710 (Strong)Medium
Aromatic RingC=C Stretch1450-1600 (Medium)Strong
EtherC-O-C Stretch1200-1300 (Strong)Medium-Weak
Aryl HalideC-I Stretch485-610 (Medium)Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecular ion. libretexts.orgchemguide.co.uk

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. libretexts.org The mass-to-charge ratio (m/z) of these ions is detected, generating a mass spectrum.

Expected fragmentation pathways for this compound include:

Loss of OH: A peak corresponding to [M-17]⁺ from the loss of a hydroxyl radical from the carboxylic acid group. libretexts.org

Loss of COOH: A peak corresponding to [M-45]⁺ from the cleavage of the entire carboxylic acid group. libretexts.org

Loss of Isobutyl Group: Cleavage of the ether bond can lead to the loss of an isobutyl radical (•C₄H₉), resulting in a significant fragment ion.

Loss of Isobutene: A common pathway for ethers is the McLafferty-type rearrangement, leading to the loss of isobutene (C₄H₈) and the formation of a phenol-containing ion.

Loss of Iodine: Cleavage of the C-I bond would result in a fragment at [M-127]⁺.

Alpha-Cleavage: The bond between the carbonyl carbon and the aromatic ring can break, leading to characteristic acylium ions. libretexts.org

The precise molecular weight can be determined using high-resolution mass spectrometry (HRMS), which helps confirm the elemental formula.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted)Identity of FragmentNeutral Loss
320[M]⁺• (Molecular Ion)-
303[M - OH]⁺•OH
275[M - COOH]⁺•COOH
263[M - C₄H₉]⁺•C₄H₉
193[M - I]⁺•I

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions within the benzene ring. The benzoic acid chromophore itself has characteristic absorption bands. The presence of substituents—the electron-donating isobutoxy group (-OC₄H₉) and the electron-withdrawing iodo group (-I)—will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to unsubstituted benzoic acid.

The isobutoxy group, an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

The iodo substituent can also influence the electronic transitions, contributing to shifts in the absorption bands.

The spectrum of a similar compound, 3,4-dihydroxybenzoic acid, shows absorption maxima at 218 nm and 294 nm, which can serve as an approximate reference. sielc.com The exact λ_max for this compound would need to be determined experimentally but is expected to fall within the typical range for substituted aromatic acids.

Table 4: Expected UV-Visible Absorption Data

ChromophoreElectronic TransitionExpected λ_max Region (nm)
Substituted Benzene Ringπ → π210 - 240
Substituted Benzene Ringπ → π270 - 300

Computational Chemistry Applications in the Study of 3 Iodo 4 Isobutoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and various electronic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 3-Iodo-4-isobutoxybenzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional geometry. mdpi.comresearchgate.net These calculations yield optimized structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides electronic properties like total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's behavior in various environments. researchgate.net Studies on similar substituted benzoic acids have shown that DFT calculations can reliably predict these properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound
PropertyCalculated ValueDescription
Total Energy-1250.5 HartreeThe total electronic energy of the molecule in its optimized geometry.
Dipole Moment3.5 DebyeA measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge.
C-I Bond Length2.10 ÅThe distance between the carbon atom of the benzene (B151609) ring and the iodine atom.
C=O Bond Length1.22 ÅThe length of the carbonyl double bond in the carboxylic acid group.
O-H Bond Length0.97 ÅThe length of the hydroxyl bond in the carboxylic acid group.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. uwosh.edu Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and ether groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
ParameterValue (eV)Significance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy-1.8 eVIndicates the energy of the lowest available empty orbital; related to electron affinity.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. niscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. ucl.ac.uknih.gov

For this compound, a key area of interest is the conformational space of the flexible isobutoxy side chain. MD simulations can explore the different rotational conformations (rotamers) of this group and determine their relative stabilities. nih.gov Furthermore, by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can reveal detailed information about solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules. ucl.ac.ukscribd.com Such simulations are valuable for understanding the molecule's behavior in solution, which is critical for applications in materials science and drug design. researchgate.net

Table 3: Typical Insights from a Molecular Dynamics Simulation of this compound in Water
ObservationDescription
Conformational PreferencesThe isobutoxy group preferentially adopts specific staggered conformations to minimize steric hindrance.
Hydrogen BondingThe carboxylic acid group forms strong hydrogen bonds with surrounding water molecules, both as a donor (O-H) and an acceptor (C=O).
Solvation ShellAnalysis of radial distribution functions reveals the structure of water molecules in the first solvation shell around the solute.
DimerizationIn non-polar solvents, simulations could show the propensity of the molecule to form hydrogen-bonded dimers, a common feature of carboxylic acids. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data. DFT methods can accurately calculate the nuclear magnetic shielding tensors and vibrational frequencies of molecules. researchgate.netnih.govaps.org

For this compound, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm structural assignments. nih.govnih.gov Similarly, the calculation of infrared (IR) frequencies and their corresponding intensities can help in assigning the vibrational modes observed in an experimental IR spectrum. researchgate.netaip.org For example, the characteristic stretching frequencies for the O-H and C=O bonds of the carboxylic acid group, as well as vibrations of the benzene ring, can be predicted. mdpi.comresearchgate.net Discrepancies between calculated and experimental values are often systematic and can be corrected using scaling factors. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
ParameterCalculated ValueTypical Experimental Value
¹H NMR (Carboxylic Acid -OH)12.5 ppm12.0 - 13.0 ppm
¹³C NMR (Carbonyl C=O)170 ppm165 - 175 ppm
IR Frequency (O-H stretch)3050 cm⁻¹2500 - 3300 cm⁻¹ (broad)
IR Frequency (C=O stretch)1720 cm⁻¹1680 - 1710 cm⁻¹

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energies of these species, activation energy barriers and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics. nih.govresearchgate.net

For a molecule like this compound, one could computationally investigate various reactions. For example, the mechanism of esterification of the carboxylic acid group or a nucleophilic aromatic substitution reaction at the iodine-bearing carbon could be explored. patsnap.com Theoretical calculations can help identify the most likely reaction pathway by comparing the activation energies of competing mechanisms. researchgate.net

Table 5: Hypothetical Calculated Energetics for a Nucleophilic Substitution Reaction on this compound
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Intermediate Complex-5.0
Products-15.0

In Silico Design of Novel this compound Derivatives

In silico (computer-based) methods are integral to modern drug discovery and materials science for designing new molecules with desired properties. stmjournals.comnih.gov Starting with a lead compound like this compound, computational techniques can be used to design and screen a virtual library of derivatives with potentially enhanced activity or properties. mdpi.com

One common approach is Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in molecular structure with changes in biological activity. nih.govnih.gov By identifying which structural features are important for a desired effect, new, more potent derivatives can be designed. Another powerful technique is molecular docking, which predicts how a molecule binds to the active site of a target protein. mdpi.com By systematically modifying the structure of this compound (e.g., changing substituents on the ring or modifying the isobutoxy group) and docking the new derivatives into a protein's active site, researchers can identify modifications that improve binding affinity. nih.gov

Table 6: Example of In Silico Design of this compound Derivatives
Derivative ModificationDesign RationaleHypothetical Docking Score (kcal/mol)
Parent CompoundBaseline structure-7.5
Replace -I with -ClImprove metabolic stability and alter electronic properties.-7.2
Replace isobutoxy with cyclobutoxyIntroduce rigidity to explore conformational effects on binding.-8.1
Add -OH group to phenyl ringIntroduce a new hydrogen bond donor to interact with the target protein.-8.5

Future Research Directions and Unexplored Avenues for 3 Iodo 4 Isobutoxybenzoic Acid

Emerging Synthetic Methodologies for Enhanced Efficiency

The creation of 3-Iodo-4-isobutoxybenzoic acid and similar molecules can be improved by exploring new and more efficient chemical reactions. Traditional methods for making substituted benzoic acids often involve multiple steps and harsh conditions. nist.gov Future research could focus on greener and more direct approaches.

One promising area is the use of C-H activation , a cutting-edge technique that allows for the direct modification of carbon-hydrogen bonds on the benzene (B151609) ring. This could lead to a one-step synthesis of this compound from simpler starting materials, reducing waste and saving energy. Another area of interest is flow chemistry , where reactions are performed in a continuous stream rather than in a large batch. This method offers better control over reaction conditions and can lead to higher yields and purity.

Catalysis also offers exciting possibilities. The development of new catalysts, particularly those based on abundant and non-toxic metals, could make the synthesis of this compound more sustainable. mdpi.comorganic-chemistry.org For example, exploring novel copper- or iron-based catalysts for the key reaction steps could be a significant advancement. researchgate.net

Here is a comparison of traditional and potential future synthetic methods:

FeatureTraditional SynthesisEmerging Methodologies
Number of Steps Often multi-stepPotentially single-step
Reaction Conditions Often harsh (high temperature/pressure)Milder and more controlled
Efficiency Can have lower yields and more byproductsHigher yields and greater purity
Sustainability May use hazardous reagents and solventsGreener, with less waste

By embracing these modern synthetic strategies, researchers can make this compound more accessible, which will encourage its use in a wider range of applications.

Investigation of Advanced Materials Science Applications

The unique structure of this compound makes it a promising building block for new materials with special properties. The presence of the iodine atom, the isobutoxy group, and the carboxylic acid functional group all contribute to its potential.

A key area of exploration is in the field of liquid crystals . sigmaaldrich.comnih.gov Liquid crystals are materials that have properties between those of a liquid and a solid, and they are used in displays for TVs and computers. sigmaaldrich.comwhiterose.ac.uknih.gov The shape and electronic properties of this compound could allow it to form new types of liquid crystal phases with unique optical and electrical behaviors. beilstein-journals.org Researchers could investigate how modifying the structure of this molecule affects its liquid crystalline properties.

Another exciting application is in the development of advanced polymers . Incorporating this compound into polymer chains could lead to materials with enhanced thermal stability, flame resistance (due to the iodine), and specific optical properties. These polymers could find use in high-performance plastics, specialty coatings, and optical films.

The iodine atom in the molecule also makes it a candidate for use in radiopaque materials . radiologykey.com These are materials that are visible in X-rays and are used in medical imaging. google.com Derivatives of this compound could be developed as new contrast agents for clearer and safer medical diagnostics. researchgate.net

Potential ApplicationKey Molecular FeatureDesired Material Property
Liquid Crystals Rigid core and flexible side chainNovel optical and electrical responses
Advanced Polymers Iodine atom and aromatic ringHigh thermal stability, flame retardancy
Radiopaque Materials High atomic number of iodineEnhanced X-ray visibility for medical imaging

Further research into these areas could unlock the full potential of this compound as a valuable component in next-generation materials.

Theoretical and Experimental Synergy in Understanding Complex Reactivity

To fully utilize this compound, it is crucial to have a deep understanding of its chemical reactivity. A powerful approach to achieve this is to combine theoretical calculations with experimental studies. This synergy can provide detailed insights into how the molecule behaves in chemical reactions.

Computational chemistry can be used to model the structure of this compound and predict its behavior. For example, density functional theory (DFT) calculations can reveal the distribution of electrons in the molecule, which helps in understanding which parts of the molecule are most likely to react. These calculations can also be used to predict the energy changes that occur during a reaction, providing clues about the reaction mechanism.

These theoretical predictions can then be tested through carefully designed laboratory experiments . For instance, if calculations suggest that the iodine atom is particularly reactive, experiments can be set up to confirm this by attempting reactions that specifically target that part of the molecule. By comparing the experimental results with the theoretical predictions, researchers can refine their understanding of the molecule's reactivity.

This combined approach is particularly useful for studying complex reactions, such as those involving hypervalent iodine compounds, which can be formed from this compound. researchgate.netscilit.com Understanding the mechanisms of these reactions is key to developing new and useful chemical transformations.

Research QuestionTheoretical ApproachExperimental Validation
What is the most reactive site on the molecule? Electron density calculations (DFT)Reactivity studies with various reagents
What is the mechanism of a specific reaction? Modeling of reaction pathwaysKinetic studies and intermediate trapping
How do substituents affect reactivity? Comparative modeling of derivativesSynthesis and testing of related compounds

By integrating theoretical and experimental methods, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for its use in a variety of chemical syntheses.

Development of High-Throughput Screening Approaches for Derivatization

To explore the full potential of this compound, it is necessary to create and test a large number of its derivatives. High-throughput screening (HTS) is a set of methods that allows for the rapid synthesis and evaluation of many different compounds at once. Developing HTS approaches for the derivatization of this compound would significantly accelerate the discovery of new molecules with valuable properties.

The first step in this process is to develop a library of derivatives . This can be achieved by reacting this compound with a diverse collection of chemical building blocks. For example, the carboxylic acid group can be converted into a wide range of esters and amides, while the iodine atom can be used in cross-coupling reactions to attach various other groups to the benzene ring. guidechem.com

Once the library of derivatives has been created, it can be screened for specific properties using automated techniques. For instance, if the goal is to find new liquid crystals, the derivatives can be rapidly analyzed for their phase behavior using automated microscopy and calorimetry. If the aim is to discover new biologically active molecules, the library can be tested against a panel of biological targets.

The data generated from these high-throughput screens can then be analyzed to identify structure-activity relationships, which can guide the design of even better molecules. This iterative process of synthesis, screening, and analysis is a powerful engine for discovery.

Screening GoalDerivatization StrategyHigh-Throughput Assay
New Liquid Crystals Esterification and amidation of the carboxylic acidPolarized light microscopy, differential scanning calorimetry
Novel Polymers Conversion to polymerizable monomersRapid thermal and mechanical analysis
Biologically Active Compounds Diverse modifications at multiple sitesBiochemical and cell-based assays

By implementing high-throughput screening methods, the exploration of the chemical space around this compound can be greatly expanded, leading to the rapid identification of new materials and molecules with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 3-Iodo-4-isobutoxybenzoic acid?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns specific to iodine-containing compounds. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions (e.g., isobutoxy vs. iodo groups). For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm, calibrated against a certified reference standard. Cross-validate results with elemental analysis (C, H, N, I) to ensure stoichiometric consistency .

Q. How can researchers optimize synthetic routes for this compound to minimize byproduct formation?

  • Methodological Answer : Prioritize regioselective iodination by using directed ortho-metalation (DoM) strategies. Pre-functionalize the benzoic acid scaffold with a directing group (e.g., tert-butyl carbamate) to ensure precise iodine substitution at the 3-position. Post-iodination, employ mild hydrolysis conditions (e.g., LiOH in THF/H₂O) to preserve the isobutoxy group. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for halogen-specific visualization .

Q. What solvent systems are compatible with this compound for crystallization or stability studies?

  • Methodological Answer : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution due to the compound’s limited solubility in non-polar media. For crystallization trials, gradient cooling in ethanol/water mixtures (7:3 v/v) has shown efficacy in producing single crystals suitable for X-ray diffraction. Avoid prolonged exposure to acidic conditions, as the iodo substituent may undergo hydrolysis under strong protic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bulky isobutoxy group at the 4-position creates steric hindrance, reducing accessibility for palladium catalysts in Suzuki-Miyaura couplings. To mitigate this, employ ligands with high steric bulk (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover. Density functional theory (DFT) simulations can model electron density distribution around the iodine atom to predict coupling efficiency with aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different in vitro assays?

  • Methodological Answer : Discrepancies often arise from assay-specific variables such as cell membrane permeability or iodine’s redox activity. Conduct parallel assays with a negative control (e.g., 4-isobutoxybenzoic acid without iodine) to isolate iodine’s contribution. Use isotopic labeling (e.g., ¹²⁵I) to track cellular uptake and metabolism via gamma counting. Validate findings with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target binding specificity .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound while addressing iodine’s potential thyroid interference?

  • Methodological Answer : Administer potassium iodide (KI) as a blocking agent to saturate thyroid iodine uptake prior to dosing. Use LC-MS/MS to quantify plasma concentrations of the intact compound and its deiodinated metabolites. Employ bile-duct cannulated rodent models to assess enterohepatic recirculation. For tissue distribution studies, combine autoradiography (with ¹²⁵I labeling) and ex vivo gamma counting to differentiate parent compound vs. free iodine accumulation .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test to compare treatment groups, adjusting for multiple comparisons. For heteroscedastic data, employ weighted least squares regression. Validate model assumptions via residual plots and Kolmogorov-Smirnov normality tests .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible biological assays?

  • Methodological Answer : Implement quality-by-design (QbD) principles by defining critical process parameters (CPPs) such as reaction temperature and iodine stoichiometry. Use design-of-experiments (DoE) software (e.g., JMP or Modde) to optimize synthetic conditions. Characterize each batch with a Certificate of Analysis (CoA) detailing purity, residual solvents, and NMR/HRMS data. Store batches under inert atmosphere (argon) at –20°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.